molecular formula C26H28N2O3 B4181564 (4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE

Cat. No.: B4181564
M. Wt: 416.5 g/mol
InChI Key: NBQPFXMPBAUKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxybenzoyl)-4-(diphenylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dimethoxybenzoyl group and a diphenylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of (4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE involves several steps, typically starting with the preparation of the piperazine ring followed by the introduction of the dimethoxybenzoyl and diphenylmethyl groups. The synthetic route may involve the following steps:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through acylation reactions using 2,3-dimethoxybenzoic acid and suitable coupling agents.

    Addition of Diphenylmethyl Group: The diphenylmethyl group can be added via Friedel-Crafts alkylation using diphenylmethanol and a Lewis acid catalyst.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzoyl)-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoyl or piperazine ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(diphenylmethyl)piperazine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

    Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzoyl)-4-(diphenylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,3-Dimethoxybenzoyl)piperazine: Lacks the diphenylmethyl group, resulting in different chemical and biological properties.

    1-(4-Methoxybenzoyl)-4-(diphenylmethyl)piperazine: Contains a methoxy group at a different position, leading to variations in reactivity and activity.

    1-(2,3-Dimethoxybenzoyl)-4-(methyl)piperazine: Substitutes the diphenylmethyl group with a methyl group, altering its overall characteristics.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-30-23-15-9-14-22(25(23)31-2)26(29)28-18-16-27(17-19-28)24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,24H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQPFXMPBAUKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
(4-BENZHYDRYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.